molecular formula C13H21N5O B4689421 N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide

N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide

Cat. No. B4689421
M. Wt: 263.34 g/mol
InChI Key: XCJGSTNQIYNLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as BPIP, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to inhibit the activity of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In infectious diseases, this compound has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis C, and dengue virus.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide is complex and not fully understood. It has been shown to interact with a variety of molecular targets, including dopamine transporters, voltage-gated sodium channels, and viral proteases. This compound has also been found to modulate the activity of ion channels and receptors, including GABA receptors and NMDA receptors. These interactions may contribute to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of dopamine transporters, modulation of ion channels and receptors, and inhibition of viral proteases. These effects may contribute to the potential therapeutic applications of this compound in neuroscience, oncology, and infectious diseases.

Advantages and Limitations for Lab Experiments

N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its small size, high potency, and ability to penetrate the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, including further studies of its mechanism of action, exploration of its potential therapeutic applications in neuroscience, oncology, and infectious diseases, and development of new synthetic methods for this compound and related compounds. Additionally, the use of this compound as a tool for studying the function of ion channels and receptors in vitro and in vivo may also be an area of future research.

properties

IUPAC Name

N-butyl-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-2-3-5-16-13(19)18-10-8-17(9-11-18)12-14-6-4-7-15-12/h4,6-7H,2-3,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGSTNQIYNLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.